molecular formula C13H21BN2O2 B6226507 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2760571-44-4

3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6226507
CAS No.: 2760571-44-4
M. Wt: 248.1
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Description

3-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a cyclopropyl group, a methyl group, and a dioxaborolane moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction, using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield the corresponding pyrazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Similar structure but with an indazole ring instead of a pyrazole ring.

    3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

3-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dioxaborolane moiety, in particular, makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2760571-44-4

Molecular Formula

C13H21BN2O2

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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